REACTION_CXSMILES
|
[I-].[Na+].O.O.O.C([O-])(=O)C.[Na+].[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.Br[CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23]>O>[CH3:11][O:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][CH2:21][C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:15][CH:14]=1 |f:0.1,2.3.4.5.6|
|
Name
|
|
Quantity
|
122 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
221 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was cooled to RT
|
Type
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CUSTOM
|
Details
|
partitioned with EtOAc (1 L)
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Type
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CUSTOM
|
Details
|
the organic phase was separated
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Type
|
WASH
|
Details
|
washed with water (400 mL), 1 M HCl (aq.) (3×500 mL)
|
Type
|
TEMPERATURE
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Details
|
The combined acidic extracts were cooled to 0° C.
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Type
|
ADDITION
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Details
|
solid NaOH was added to pH 14
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (3×400 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (250 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvents removed in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NCC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |